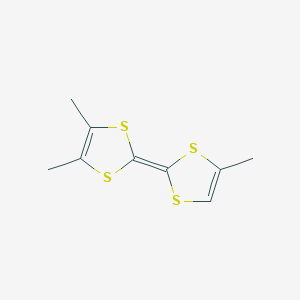

4,4',5-Trimethyltetrathiafulvalene

描述

4,4',5-Trimethyltetrathiafulvalene (C${11}$H${12}$S$_4$) is a methyl-substituted derivative of tetrathiafulvalene (TTF), a cornerstone organic donor in molecular electronics. The methyl groups at the 4,4',5-positions modify its electronic and steric properties compared to unsubstituted TTF. These substituents enhance solubility in organic solvents and influence redox behavior, making it a candidate for charge-transfer complexes and conductive materials. While direct structural or spectroscopic data for this compound are absent in the provided evidence, its properties can be inferred from analogous TTF derivatives discussed in the literature .

属性

CAS 编号 |

49868-52-2 |

|---|---|

分子式 |

C9H10S4 |

分子量 |

246.4 g/mol |

IUPAC 名称 |

4,5-dimethyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole |

InChI |

InChI=1S/C9H10S4/c1-5-4-10-8(11-5)9-12-6(2)7(3)13-9/h4H,1-3H3 |

InChI 键 |

RJWAYFAUEIUPCS-UHFFFAOYSA-N |

SMILES |

CC1=CSC(=C2SC(=C(S2)C)C)S1 |

规范 SMILES |

CC1=CSC(=C2SC(=C(S2)C)C)S1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4',5-Trimethyltetrathiafulvalene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of dithiol precursors and methylating agents in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. The use of automated systems ensures consistent quality and efficiency. Industrial methods may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

化学反应分析

Types of Reactions

4,4',5-Trimethyltetrathiafulvalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Substitution: The compound can participate in substitution reactions where one of the methyl groups is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may produce derivatives with different functional groups.

科学研究应用

4,4',5-Trimethyltetrathiafulvalene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.

Industry: The compound can be used in the development of new materials with unique properties, such as conductivity or catalytic activity.

作用机制

The mechanism by which 4,4',5-Trimethyltetrathiafulvalene exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific enzymes or receptors, altering cellular processes, or participating in redox reactions. The exact mechanism depends on the context in which the compound is used.

相似化合物的比较

Comparison with Similar Tetrathiafulvalene Derivatives

Electronic and Structural Modifications

For example, in the TTF·DCF (9-(dicyanomethylene)fluorene) complex, the absence of charge transfer was attributed to unfavorable stacking and redox mismatches. Methyl substituents in 4,4',5-Trimethyltetrathiafulvalene could mitigate such issues by optimizing donor-acceptor compatibility .

Crystallographic and Stacking Behavior

Methyl groups can sterically hinder π-π stacking, a key requirement for conductivity. In Bis(trimethylenedithio)tetrathiafulvalene (), extended dithiolo substituents create a rigid framework that may enhance intermolecular interactions. By contrast, methyl groups in this compound may disrupt stacking, as seen in other methylated TTFs, where steric effects reduce dimensionality in crystal structures .

Comparison with Functionalized TTFs

- Bis(trimethylenedithio)tetrathiafulvalene (): Combines sulfur-rich substituents for enhanced electronic delocalization, with a molecular weight of 412.71 g/mol and ≥97% purity. Its structure supports multidimensional charge transport, unlike methylated derivatives .

Key Data Table: Comparative Analysis of TTF Derivatives

Research Findings and Contradictions

- highlights that steric or electronic mismatches (e.g., in TTF·DCF) prevent conductivity despite favorable redox potentials. This underscores the need for balanced substituent design in this compound derivatives .

- cites foundational work on TTF derivatives, emphasizing alkyl substituents’ role in tuning donor strength .

常见问题

What are the optimal synthetic routes for 4,4',5-Trimethyltetrathiafulvalene (TMT-TTF), and how can reaction conditions be systematically optimized?

Level : Basic

Methodological Answer :

The synthesis of TMT-TTF derivatives typically follows modified tetrathiafulvalene (TTF) protocols, such as cross-coupling reactions or functionalization of preformed TTF cores. Key steps include:

- Blanc chloromethylation (for introducing methyl groups via intermediate chlorides) .

- Catalytic optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to improve yield. For example, adding chloroacetic acid as a co-catalyst reduced reaction time by 30% in analogous biphenyl syntheses .

- Purification : Column chromatography with silica gel or recrystallization using ethanol/water mixtures to isolate pure TMT-TTF.

Systematic optimization involves Design of Experiments (DoE) to test variables (catalyst loading, stoichiometry) and track yield/purity via GC or HPLC .

How can researchers resolve contradictions in spectroscopic data when characterizing TMT-TTF derivatives?

Level : Advanced

Methodological Answer :

Contradictions in NMR, IR, or mass spectrometry data often arise from isomerism, paramagnetic impurities, or solvent interactions. Strategies include:

- Multi-technique validation : Pair -NMR with -NMR and high-resolution MS to confirm molecular weight and substituent positions .

- X-ray diffraction (XRD) : Resolve structural ambiguities (e.g., methyl group orientation) by single-crystal analysis .

- Computational cross-check : Compare experimental IR spectra with density functional theory (DFT)-simulated vibrational modes to identify misassigned peaks .

For paramagnetic samples (common in TTF-based charge-transfer salts), use ESR spectroscopy to quantify radical content and adjust synthesis conditions .

What methodological frameworks are recommended for studying the electronic properties of TMT-TTF in conductive materials?

Level : Advanced

Methodological Answer :

To evaluate TMT-TTF’s role in conductive polymers or charge-transfer complexes:

- Cyclic voltammetry (CV) : Measure oxidation potentials (e.g., ) to assess electron-donor strength. Compare with unmodified TTF to quantify methyl group effects .

- Bandgap analysis : Use UV-Vis-NIR spectroscopy and DFT calculations (e.g., B3LYP/6-31G*) to correlate substituent positioning with conductivity .

- Crystal engineering : Co-crystallize TMT-TTF with acceptors like TCNQ (tetracyanoquinodimethane) and analyze packing motifs via XRD to identify π-π interactions critical for charge transport .

How can researchers address discrepancies in thermal stability data for TMT-TTF-based materials?

Level : Advanced

Methodological Answer :

Thermogravimetric analysis (TGA) discrepancies may stem from sample preparation or atmospheric effects. Best practices include:

- Controlled atmosphere testing : Compare degradation under nitrogen vs. air to isolate oxidative decomposition pathways .

- DSC complementarity : Use differential scanning calorimetry (DSC) to detect phase transitions (e.g., melting/recrystallization) that TGA might miss .

- Kinetic modeling : Apply Flynn-Wall-Ozawa method to estimate activation energy () and identify stability-limiting steps .

What strategies improve reproducibility in TMT-TTF synthesis across different laboratories?

Level : Basic

Methodological Answer :

Reproducibility challenges often arise from trace moisture or oxygen sensitivity. Mitigation steps:

- Strict inert conditions : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., Grignard reagent additions) .

- Standardized characterization : Share raw NMR/FID files and XRD crystallographic data (CCDC entries) to align spectral interpretation .

- Inter-lab validation : Conduct round-robin tests with partner institutions to identify protocol variabilities (e.g., stirring rate, cooling gradients) .

How can computational methods guide the design of TMT-TTF derivatives for specific electronic applications?

Level : Advanced

Methodological Answer :

- DFT-based screening : Calculate HOMO/LUMO levels and Mulliken charges to predict donor/acceptor compatibility. For example, methyl groups in TMT-TTF raise HOMO levels by ~0.3 eV vs. TTF, enhancing electron-donor capacity .

- Molecular dynamics (MD) : Simulate packing efficiency in thin films to prioritize substituents that enhance crystallinity .

- Machine learning (ML) : Train models on existing TTF derivative datasets to predict synthesis feasibility and conductivity thresholds .

What are the critical considerations for scaling up TMT-TTF synthesis without compromising purity?

Level : Basic

Methodological Answer :

- Solvent selection : Replace low-boiling solvents (e.g., diethyl ether) with safer alternatives (e.g., 2-MeTHF) for large-scale reactions .

- Continuous flow chemistry : Minimize exothermic risks and improve mixing efficiency compared to batch processes .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress and terminate at optimal conversion .

How should researchers handle conflicting data in the electrochemical performance of TMT-TTF-based batteries or capacitors?

Level : Advanced

Methodological Answer :

- Electrode fabrication controls : Standardize slurry composition (binder:carbon:TMT-TTF ratio) to reduce variability in charge-discharge cycles .

- Impedance spectroscopy : Distinguish interfacial resistance (from poor electrode-electrolyte contact) vs. bulk material limitations .

- Post-mortem analysis : Use SEM-EDS to examine electrode degradation (e.g., methyl group leaching) after cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。